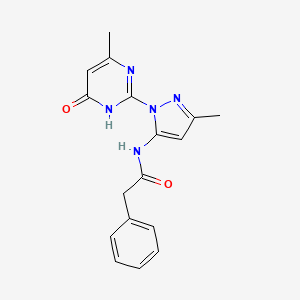

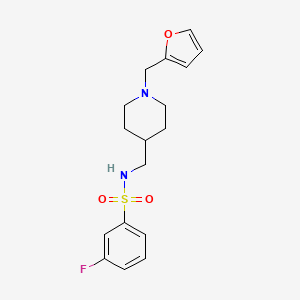

3-氟-N-((1-(呋喃-2-基甲基)哌啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical entity that appears to be designed for biological activity, potentially as an inhibitor of certain enzymes. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemical space around benzenesulfonamides and their biological activities. For instance, paper discusses the synthesis of benzenesulfonamide derivatives and their role as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the importance of fluorine atoms in enhancing selectivity and potency.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives is detailed in paper , where the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring was found to be crucial for maintaining COX-2 inhibitory activity and improving selectivity. Although the synthesis of the specific compound is not described, the methodologies used for similar compounds involve the functionalization of the phenyl ring and the attachment of various substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamides plays a significant role in their biological activity. As indicated in paper , the presence of a fluorine atom can significantly affect the potency and selectivity of these molecules towards their biological targets. The specific arrangement of functional groups around the benzenesulfonamide core is likely to influence the binding interactions with enzymes such as COX-2.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamides can be inferred from the papers provided. For example, paper discusses the use of benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides, suggesting that benzenesulfonamide derivatives can participate in a variety of chemical transformations. Paper describes a copper-catalyzed radical N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide, indicating that sulfonamide groups can be involved in oxidative processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are not directly discussed in the provided papers. However, the introduction of a fluorine atom, as mentioned in paper , is known to affect the acidity, lipophilicity, and overall molecular stability, which in turn can influence the pharmacokinetic and pharmacodynamic properties of these compounds. The presence of a furan ring and piperidine moiety in the compound of interest would also contribute to its physical and chemical characteristics, potentially affecting its solubility, boiling point, and ability to form hydrogen bonds.

科学研究应用

量子化学与分子动力学模拟研究

对与3-氟-N-((1-(呋喃-2-基甲基)哌啶-4-基)甲基)苯磺酰胺结构相似的哌啶衍生物的研究,在金属缓蚀领域显示出巨大的潜力。Kaya等人(2016)使用量子化学计算和分子动力学模拟研究了三种哌啶衍生物在铁表面的吸附和缓蚀性能,证明了它们在保护金属免受腐蚀方面的有效性(Kaya et al., 2016)。

潜在API的结构研究

Pawlak等人(2021)对AND-1184进行了结构研究,该化合物在痴呆症治疗中具有潜在应用。通过单晶X射线和固态核磁共振研究,研究人员表征了该化合物及其盐酸盐形式,深入了解了其在分子水平上的刚性和动态行为(Pawlak et al., 2021)。

苯磺酰胺的催化合成

Wang等人(2014)探索了通过金(I)催化的级联反应合成N-(呋喃-3-亚甲基)苯磺酰胺,展示了一条涉及1,2-炔基迁移到金卡宾上的新途径。这项研究丰富了金卡宾的化学,并为合成复杂有机化合物提供了一种方法(Wang et al., 2014)。

芳基磺酰胺衍生物的设计和合成

Zajdel等人(2012)专注于设计、合成和评估芳基磺酰胺衍生物作为有效的5-HT₇受体拮抗剂。他们的工作通过识别对特定血清素受体具有高亲和力和选择性的化合物,为神经系统疾病的靶向治疗的发展做出了贡献(Zajdel et al., 2012)。

属性

IUPAC Name |

3-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3S/c18-15-3-1-5-17(11-15)24(21,22)19-12-14-6-8-20(9-7-14)13-16-4-2-10-23-16/h1-5,10-11,14,19H,6-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSDUSVGOPGUOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)F)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3018228.png)

![3-(3-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3018230.png)

![2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3018236.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3018241.png)

![5-[(Cyclopropylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B3018242.png)

![(4-Propan-2-yloxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B3018243.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B3018244.png)